4-Bromo-2-hydroxy-3-nitropyridine
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Overview
Description
4-Bromo-2-hydroxy-3-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-3-nitropyridine typically involves the nitration of 4-bromo-2-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually performed at low temperatures to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium) are commonly used.
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol) are typically employed.
Oxidation: Potassium permanganate, solvents (e.g., water, acetone), and acidic or basic conditions are often used.
Major Products Formed:
Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 4-bromo-2-hydroxy-3-aminopyridine.
Oxidation: Formation of 4-bromo-2-oxo-3-nitropyridine.
Scientific Research Applications
4-Bromo-2-hydroxy-3-nitropyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-Hydroxy-3-nitropyridine: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-3-nitropyridine: Lacks the hydroxyl group, affecting its chemical properties and uses.
4-Bromo-3-nitropyridine: Lacks the hydroxyl group at the 2-position, resulting in different chemical behavior.
Uniqueness: 4-Bromo-2-hydroxy-3-nitropyridine is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C5H3BrN2O3 |
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Molecular Weight |
218.99 g/mol |
IUPAC Name |
4-bromo-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) |
InChI Key |
MNEFANNHKMSSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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